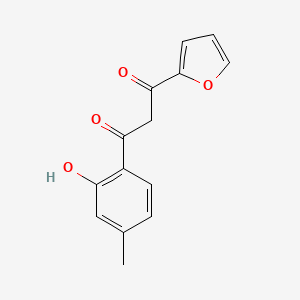

1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

Description

Properties

IUPAC Name |

1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9-4-5-10(11(15)7-9)12(16)8-13(17)14-3-2-6-18-14/h2-7,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCWHQRLCMKVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357803 | |

| Record name | 1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51379-21-6 | |

| Record name | 1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, also known by its CAS number 51379-21-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

- Molecular Formula : C14H12O4

- Molecular Weight : 244.243 g/mol

- CAS Number : 51379-21-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an inhibitor of specific enzymes and its effects on different cell lines.

Research indicates that this compound may exert its biological effects through inhibition of key enzymes involved in metabolic pathways. The compound's structure suggests potential interactions with proteins due to the presence of the furan and hydroxymethyl groups, which could facilitate binding to active sites.

Inhibition Studies

In a study examining various derivatives of furan-containing compounds, it was found that certain modifications to the structure of this compound led to enhanced inhibitory activity against specific targets like SARS-CoV-2 main protease (M pro). The IC50 values for these derivatives ranged significantly, indicating that structural variations can lead to substantial differences in biological potency .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| F8–B22 | 1.55 | Inhibitor of M pro |

| F8–B6 | 1.57 | Reversible covalent inhibitor |

Cytotoxicity Assessment

Cytotoxicity studies conducted on various cell lines revealed that the compound exhibited low cytotoxicity at concentrations exceeding 100 μM. This suggests a favorable safety profile for potential therapeutic applications .

Antiviral Activity

A notable case study involved the evaluation of the compound's antiviral properties against SARS-CoV-2. The study demonstrated that specific derivatives of the compound displayed significant inhibitory effects on viral replication in vitro, making them promising candidates for further development as antiviral agents .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Preparation Methods

Base-Catalyzed Condensation Using Sodium Hydride

A widely reported method involves the reaction of 2-hydroxy-4-methylacetophenone with ethyl 2-furoate or related esters in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) solvent. The procedure is as follows:

- Sodium hydride is suspended in dry THF under inert atmosphere.

- A mixture of 2-hydroxy-4-methylacetophenone and ethyl 2-furoate in THF is added dropwise to the NaH suspension at room temperature.

- The reaction mixture is stirred, often with gentle heating to reflux, to promote the Claisen condensation.

- After completion, the reaction is quenched with ice and acidified to pH ~6 using aqueous HCl.

- The product is extracted with ethyl acetate, dried, and purified by flash chromatography.

This method yields the desired 1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione as a crystalline solid, typically isolated as a mixture of keto/enol tautomers. Yields reported for closely related compounds are in the range of 69-74%.

Alternative Preparation via o-Acyloxyacetophenone Intermediates

Another approach involves the synthesis of o-acyloxyacetophenone derivatives followed by base-induced rearrangement:

- 2-Hydroxy-4-methylacetophenone is first acylated with furan-2-carbonyl chloride or related acyl chlorides in pyridine at low temperature to form the corresponding o-acyloxyacetophenone.

- This intermediate is then treated with a base such as potassium hydroxide or sodium methoxide in pyridine or DMF at elevated temperature.

- The base induces a rearrangement and condensation to form the 1,3-diketone structure.

- Acidification and workup yield the target compound.

This method is advantageous for substrates sensitive to strong bases like NaH and allows for good control over reaction conditions. Yields for similar compounds prepared by this route are reported up to 83%.

Detailed Reaction Conditions and Data

Spectroscopic and Physical Data Supporting Preparation

- The product typically appears as a yellow crystalline solid.

- 1H NMR spectra show characteristic signals for keto/enol tautomers, with enol hydroxyl protons appearing downfield (~15 ppm).

- The aromatic protons of the furan and hydroxyphenyl rings appear in the 6.5–7.5 ppm range.

- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula C14H12O4.

- Melting points for related compounds range from 85 to 90 °C, indicating purity and crystallinity.

Research Findings and Optimization Notes

- The use of sodium hydride in THF is effective but requires careful handling due to the vigorous nature of the reaction.

- Solvent-free or solid acid catalysis methods have been explored for related compounds but are less documented for this specific derivative.

- The o-acyloxyacetophenone route offers milder conditions and can be advantageous for scale-up.

- Purification by flash chromatography using ethyl acetate/petroleum ether mixtures is standard.

- The keto/enol tautomerism is a notable feature affecting NMR interpretation and may influence reactivity in subsequent transformations.

Q & A

Q. What are the established synthetic routes for 1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , involving a β-diketone precursor and appropriate aldehydes. For example:

- Methodology : Reacting furan-2-carbaldehyde with 2-hydroxy-4-methylacetophenone in ethanol/NaOH at room temperature (similar to methods in and ).

- Optimization : Key variables include solvent polarity (ethanol vs. toluene), temperature (reflux vs. RT), and base selection (aqueous NaOH or triethylamine). highlights the use of triethylamine to neutralize HCl byproducts during phosphorus halide reactions, improving yield .

- Characterization : Confirmed via ¹H/¹³C NMR, FT-IR, and mass spectrometry (e.g., ) .

Q. How is the compound structurally characterized, and what spectroscopic discrepancies require resolution?

- ¹H NMR Analysis : The enolic proton (OH) typically appears as a singlet at δ 12–14 ppm, while furan protons resonate at δ 6.3–7.5 ppm. Hydroxyaryl protons (2-hydroxy-4-methylphenyl) show splitting patterns dependent on substituent positions .

- Data Contradictions : Discrepancies in carbonyl (C=O) stretching frequencies (IR) may arise from keto-enol tautomerism. For example, reports IR peaks at 1650–1700 cm⁻¹ for diketones, but enolic forms shift to 1600–1640 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this β-diketone derivative?

- Catalytic Enhancements : Ultrasound irradiation () reduces reaction time from hours to minutes by enhancing molecular collisions, improving yields up to 85% .

- Byproduct Management : Use of triethylamine (as in ) traps acidic byproducts (e.g., HCl), minimizing side reactions .

- Solvent Selection : Dry toluene in reflux conditions () prevents hydrolysis of sensitive intermediates .

Q. What computational strategies predict the compound’s biological activity or catalytic potential?

- Molecular Docking : As demonstrated in , docking studies with enzymes like cytochrome P450 reductase can predict binding affinities. For example, substituents on the aryl ring (e.g., methoxy groups) enhance hydrogen bonding with active sites .

- DFT Calculations : Analyze charge distribution on the diketone moiety to predict reactivity in coordination chemistry (e.g., zinc complexes in ) .

Q. How does this compound function in catalytic applications, such as polymer synthesis?

- Coordination Chemistry : The diketone acts as a ligand for transition metals. shows zinc(II) complexes of analogous β-diketones catalyze ring-opening polymerization (ROP) of lactides. Key parameters:

- Catalyst Loading : 2–5 mol% for optimal polylactide (PLA) molecular weight (Mn = 10,000–50,000 Da).

- Heterogeneous Catalysis : Electropolymerized thiophenyl-diketone metallopolymers on FTO electrodes enhance recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.